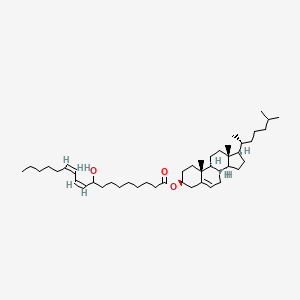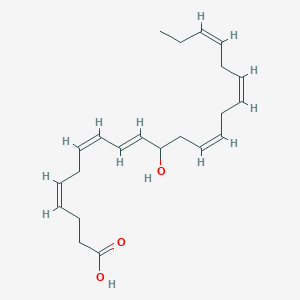
11-Hdohe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxydocosahexaenoic acid (11-Hdohe) is a hydroxylated derivative of docosahexaenoic acid (DHA), a polyunsaturated omega-3 fatty acid. It is a member of the hydroxydocosahexaenoic acids family, which are metabolites of DHA. The structure of this compound consists of docosahexaenoic acid with a hydroxy group located at position 11 .
Mechanism of Action
Target of Action
11-Hydroxydocosahexaenoic Acid (11-HDoHE) is a derivative of docosahexaenoic acid (DHA), a long-chain polyunsaturated fatty acid . It is a metabolite that plays a role in the body’s biochemical processes .
Mode of Action
It is known that this compound is a product of the lipoxygenase (lox) metabolic pathway . It is also known that this compound is a pro-resolution substance, which means it helps to resolve inflammation .
Biochemical Pathways
This compound is involved in the metabolism of polyunsaturated fatty acids, specifically the LOX pathway . It is a derivative of DHA, which is metabolized by the LOX pathway to produce various oxylipins, including this compound .
Pharmacokinetics
As a fatty acid derivative, it is likely to be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
It is known to be a pro-resolution substance, which means it helps to resolve inflammation . This could have potential implications for the treatment of inflammatory diseases.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds, such as peroxisome proliferator-activated receptor (PPAR) ligands, can modulate the effect of this compound . Additionally, factors such as diet and overall health status can influence the body’s ability to metabolize DHA into this compound .
Biochemical Analysis
Biochemical Properties
These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms . 11-HDoHE is an extremely weak basic (essentially neutral) compound .
Cellular Effects
It has been suggested that this compound may have a role in inflammation and lipid homeostasis
Molecular Mechanism
It is known that this compound is a metabolite resulting from metabolism
Metabolic Pathways
This compound is involved in the metabolic pathways of docosahexaenoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
11-Hdohe can be synthesized through the photooxidation of docosahexaenoic acid under an oxygen-saturated atmosphere, using methylene blue as a photosensitizer. The resulting hydroperoxides are then reduced to hydroxides using sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production of this compound involves bioconversion using whole-cell systems. For example, Escherichia coli expressing lipoxygenase from Shewanella hanedai can convert docosahexaenoic acid to this compound under optimized conditions, including temperature, pH, solvent type, and substrate concentration .
Chemical Reactions Analysis
Types of Reactions
11-Hdohe undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different oxylipins.
Reduction: Reduction of hydroperoxides to hydroxides.
Substitution: Potential substitution reactions involving the hydroxy group.
Common Reagents and Conditions
Oxidation: Oxygen and photosensitizers like methylene blue.
Reduction: Sodium borohydride (NaBH4).
Major Products Formed
Oxidation: Formation of various oxylipins.
Reduction: Conversion of hydroperoxides to hydroxides.
Scientific Research Applications
11-Hdohe has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxydocosahexaenoic acid (4-Hdohe)
- 7-Hydroxydocosahexaenoic acid (7-Hdohe)
- 14-Hydroxydocosahexaenoic acid (14-Hdohe)
- 17-Hydroxydocosahexaenoic acid (17-Hdohe)
Uniqueness
11-Hdohe is unique due to its specific position of the hydroxy group, which influences its biological activity and role in inflammation resolution. It is a strong inducer of pro-resolution substances and has distinct effects on cytokine release compared to other hydroxydocosahexaenoic acids .
Properties
CAS No. |
87018-59-5 |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4Z,7E,9E,13Z,16Z,19Z)-11-hydroxydocosa-4,7,9,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-9-12-15-18-21(23)19-16-13-10-8-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10+,14-11-,15-12-,19-16+ |
InChI Key |
LTERDCBCHFKFRI-KEFMQFBKSA-N |
SMILES |
CCC=CCC=CCC=CCC(C=CC=CCC=CCCC(=O)O)O |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CC(/C=C/C=C/C/C=C\CCC(=O)O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC(C=CC=CCC=CCCC(=O)O)O |
Synonyms |
11-hydroxy Docosahexaenoic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


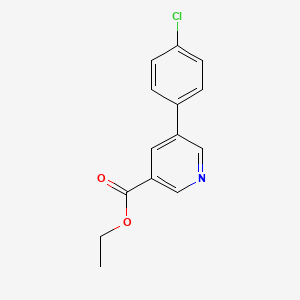
![2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride](/img/structure/B593853.png)
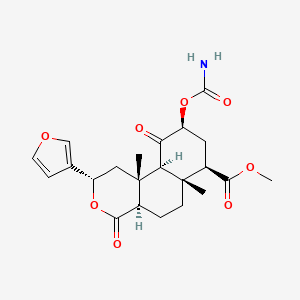

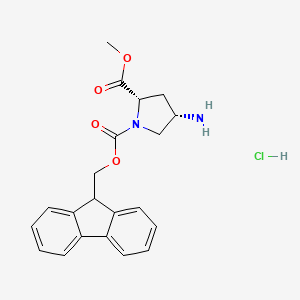
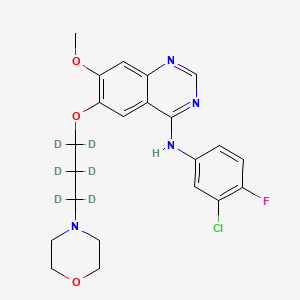
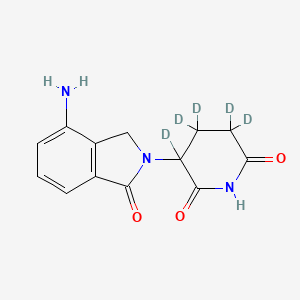
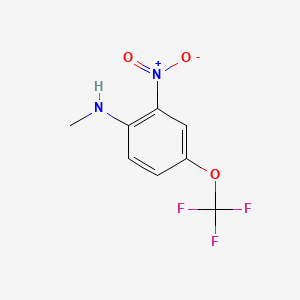
![(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B593866.png)
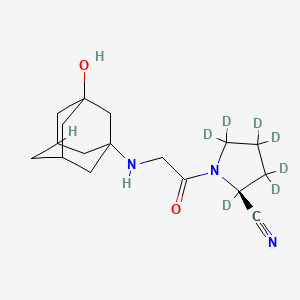
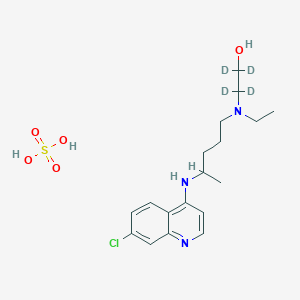
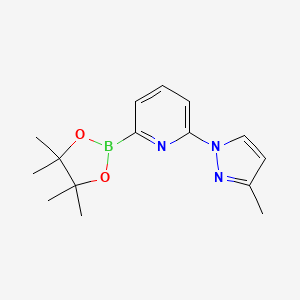
![6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI)](/img/new.no-structure.jpg)
